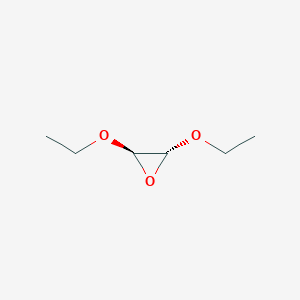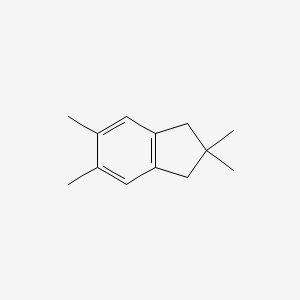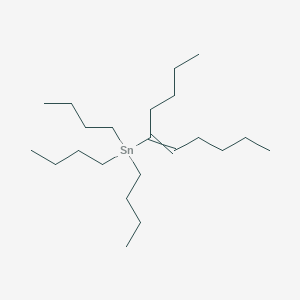![molecular formula C14H22O2 B14275476 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one CAS No. 128097-37-0](/img/structure/B14275476.png)
2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one typically involves the reaction of cyclohexanone with cycloheptanone under specific conditions. One common method includes the use of Grignard reagents, where cyclohexanone is reacted with a Grignard reagent to form an intermediate, which is then further reacted with cycloheptanone to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as the use of metal catalysts to facilitate the reaction between cyclohexanone and cycloheptanone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxylamine and hydrazine are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Applications De Recherche Scientifique
2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, fragrances, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations that enhance its biological effects .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with a single cyclohexyl ring.
Cycloheptanone: A ketone with a seven-membered ring structure.
Cyclohexenone: An enone with a cyclohexyl ring and a double bond.
Uniqueness: 2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one is unique due to its dual ring structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
128097-37-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-[(2-oxocyclohexyl)methyl]cycloheptan-1-one |
InChI |
InChI=1S/C14H22O2/c15-13-8-3-1-2-6-11(13)10-12-7-4-5-9-14(12)16/h11-12H,1-10H2 |
Clé InChI |
YKMCOPPQDJJCOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)CC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


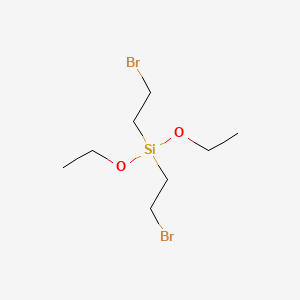
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
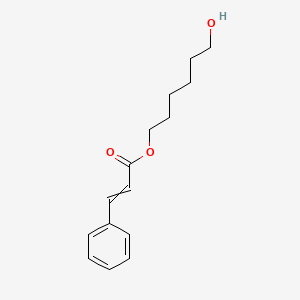
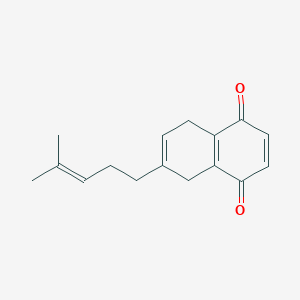
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
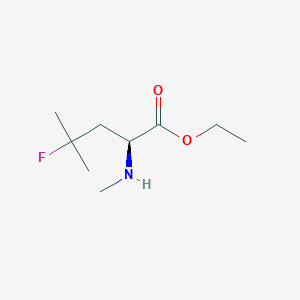

![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
